18:1 Monomethyl PE

Membrane Biophysics Lipid Hydration X-ray Diffraction

DOPE is too unstable for storage; DOPC lacks fusogenicity. 18:1 Monomethyl PE (N-Methyl-DOPE) bridges this gap with a 60°C higher HII transition temperature than DOPE, providing a wide lamellar stability window while retaining non-lamellar phase capacity for endosomal escape. • HII phase transition shifted ~60°C above DOPE, enabling storage-stable LNP formulations • Slow cubic phase transition kinetics (minutes to days) allow capture of transient membrane fusion intermediates • Complete resistance to trypsin-induced lysis makes it superior for in vivo liposomal delivery in protease-rich environments Each batch supplied with CoA. Bulk quantities and custom packaging available.

Molecular Formula C42H80NO8P
Molecular Weight 758.1 g/mol
CAS No. 96687-23-9
Cat. No. B1239068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18:1 Monomethyl PE
CAS96687-23-9
Synonyms1,2-DOPE-Me
N-methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
N-methyl-1,2-dioleoylphosphatidylethanolamine
Molecular FormulaC42H80NO8P
Molecular Weight758.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C42H80NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43-3)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,40,43H,4-17,22-39H2,1-3H3,(H,46,47)/b20-18-,21-19-/t40-/m1/s1
InChIKeyLPXFOQGBESUDAX-NLEYBKGJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOPE-Me: Controlled Membrane Phase Behavior and Fusion


1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (CAS 96687-23-9), also known as N-methyl-DOPE or DOPE-Me, is a synthetic, unsaturated phospholipid belonging to the class of N-methylated phosphatidylethanolamines. It is structurally identical to dioleoylphosphatidylethanolamine (DOPE), except for the addition of a single methyl group on the ethanolamine headgroup amine. This minor structural modification profoundly alters the compound's physicochemical properties, particularly its polymorphic phase behavior, which governs its utility in advanced lipid nanoparticle and model membrane research [1].

DOPE-Me: Why Headgroup Methylation Matters


Within the class of dioleoyl-based phospholipids, compounds like DOPE, DOPE-Me (this compound), DOPE-Me2, and DOPC share identical hydrophobic tails but differ only in the number of methyl groups on their headgroup amine. However, this seemingly trivial variation dictates the lipid's spontaneous curvature, which in turn controls the temperature and kinetics of bilayer-to-nonlamellar phase transitions. Therefore, DOPE (0 methyls) and DOPC (3 methyls) cannot be simply interchanged for DOPE-Me (1 methyl) in applications requiring specific, intermediate phase behaviors or a defined window of lamellar stability [1]. The quantitative differences detailed below demonstrate why selecting the precise N-methylation state is essential for experimental reproducibility and functional performance.

DOPE-Me: Quantitative Comparison with Key Analogs


Increased Interlamellar Hydration vs. DOPE

In the fully hydrated lamellar (Lα) phase at 2°C, the interlamellar water width increases substantially from DOPE to DOPE-Me. This quantifiable structural difference, measured by X-ray diffraction, indicates that a single N-methylation drastically alters the equilibrium hydration and packing of the lipid bilayer [1].

Membrane Biophysics Lipid Hydration X-ray Diffraction

Higher HII Phase Transition Temperature vs. DOPE

The onset temperature for the formation of the inverted hexagonal (HII) phase is dramatically shifted by N-methylation. While DOPE transitions to the HII phase at 5-10°C, DOPE-Me requires heating to 65-75°C to form this same nonlamellar structure. This quantifies a significantly expanded temperature window of lamellar stability for DOPE-Me [1].

Polymorphic Phase Behavior Lipid Nanoparticle Stability Hexagonal HII Phase

Intermediate Curvature Enables Unique Cubic Phases

The relative magnitude of the spontaneous radius of curvature (R0), a key determinant of mesomorphic phase behavior, is categorized as 'small' for DOPE, 'intermediate' for DOPE-Me, and 'large' for DOPC. This intermediate R0 value is unique to the mono-methylated state and is specifically linked to the formation of complex non-equilibrium cubic phases that are not observed for DOPE or DOPC under the same conditions [1].

Membrane Curvature Cubic Phases Lipid Polymorphism

Trypsin Lysis Resistance vs. DOPE

Vesicles composed of DOPE and oleic acid (OA) undergo rapid, complete content release upon exposure to the proteolytic enzyme trypsin at 37°C. In contrast, vesicles where DOPE is replaced by N-methyl-DOPE (DOPE-Me) in the same OA mixture are completely resistant to trypsin-induced lysis under identical conditions [1].

Vesicle Stability Proteolytic Susceptibility Drug Delivery

Lack of Stable Gel Phase vs. DOPC

High-pressure studies reveal a fundamental difference in phase stability between N-methylated PE species and the fully methylated DOPC. For DOPE, DOPE-Me, and DOPE-Me2 bilayers, the lamellar gel (Lβ) phase is probably unstable at all pressures, whereas for DOPC, it becomes a stable phase at pressures above 234 MPa [1]. This confirms that the methylated ethanolamine headgroups of DOPE-Me behave more like the unmethylated DOPE than the fully methylated DOPC under applied pressure.

Phase Stability High-Pressure Biophysics Bilayer Thermodynamics

Slow Non-Equilibrium Phase Transition Kinetics

Unlike DOPE, which exhibits a facile and rapid Lα-HII transition, DOPE-Me displays complex non-equilibrium behavior. Upon heating, its lamellar (Lα) lattice spontaneously disorders over a timescale of days, and upon cooling from the HII phase, this disorder develops over minutes. This slow kinetic pathway is unique to DOPE-Me and facilitates the slow formation of cubic phases [1].

Phase Transition Kinetics Non-Equilibrium Behavior Cubic Phase Formation

DOPE-Me: Key Application Scenarios


Tuned Endosomal Escape for Nucleic Acid Delivery LNPs

For mRNA and siRNA delivery applications where balancing lamellar stability with the capacity for nonlamellar phase formation is critical. DOPE-Me's 60°C higher HII transition temperature compared to DOPE provides a much wider operational window of bilayer stability during storage and circulation, while its 'intermediate' curvature and propensity to form cubic phases remain key for efficient endosomal escape and cargo release [1]. This property cannot be replicated by substituting DOPE (too unstable) or DOPC (too stable and lacking fusogenicity).

Slow Fusion and Cubic Phase Intermediate Studies

For fundamental biophysics research into the mechanisms of viral entry, intracellular trafficking, or membrane fusion. DOPE-Me's unique, slow non-equilibrium phase transition kinetics (timescale of minutes to days) provide an experimental window to capture and study transient intermediate structures, such as cubic phases, that are difficult or impossible to observe with the rapid transitions of DOPE or the non-transitioning behavior of DOPC [1]. This compound is essential for researchers studying the molecular details of membrane fusion events.

Protease-Resistant Liposomes for Drug Delivery

For developing liposomal formulations intended for in vivo administration where exposure to proteolytic enzymes is expected. The complete resistance of DOPE-Me-containing vesicles to trypsin-induced lysis, in stark contrast to the rapid lysis of DOPE-based vesicles, makes it a superior choice for creating stable, long-circulating drug carriers that must maintain integrity in the bloodstream or other protease-rich biological environments [1].

High-Pressure Lipid Bilayer Phase Studies

For researchers investigating the effects of hydrostatic pressure on lipid bilayer stability and phase transitions. The distinct behavior of DOPE-Me—where its Lβ phase is unstable at all pressures, in contrast to DOPC which forms a stable Lβ phase above 234 MPa—makes it a critical control or test compound for studies aimed at understanding how headgroup methylation modulates bilayer compressibility and phase behavior under extreme conditions [1].

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